Remdesivir triphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action: Inhibiting Viral RNA Replication

Remdesivir triphosphate (RTP), the active form of the drug Remdesivir, functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp) []. This enzyme plays a crucial role in the replication process of various RNA viruses, including Coronaviridae (SARS-CoV-2, MERS-CoV) and Flaviviridae (Dengue, Zika) [, ]. RTP mimics the natural building block adenosine triphosphate (ATP) but disrupts viral RNA synthesis once incorporated into the growing RNA chain []. This leads to chain termination and ultimately hinders viral replication.

Potential for Broad-Spectrum Antiviral Treatment

Research suggests that RTP's ability to target RdRp extends beyond Coronaviridae. Studies have shown its effectiveness against RdRp from Flaviviridae viruses, indicating its potential as a broad-spectrum antiviral agent []. This is particularly promising for diseases caused by Flaviviruses like yellow fever and Zika, for which limited treatment options exist [].

Remdesivir triphosphate is the active metabolite of remdesivir, a nucleoside analog developed as an antiviral agent. It is specifically designed to inhibit the RNA-dependent RNA polymerase of various viruses, including coronaviruses. The chemical structure of remdesivir triphosphate includes a modified adenosine backbone with a cyano group at the 1' position, which enhances its stability and incorporation into viral RNA during replication . This modification allows remdesivir triphosphate to mimic adenosine triphosphate, facilitating its incorporation into the growing RNA strand.

RDV-TP disrupts viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp) enzyme [, ]. RdRp is essential for the virus to copy its genetic material (RNA) and produce new viral particles. RDV-TP competes with ATP for binding to the RdRp active site. Once incorporated into the growing RNA chain, RDV-TP causes chain termination because the viral exoribonuclease (ExoN) proofreading enzyme cannot remove it, unlike natural misincorporations [, ]. This effectively halts viral RNA synthesis and hinders viral replication.

- Cellular Entry: Remdesivir enters the host cell and undergoes hydrolysis to form its monophosphate derivative, remdesivir monophosphate.

- Phosphorylation: This monophosphate is further phosphorylated by cellular kinases to yield remdesivir triphosphate.

- Incorporation: Remdesivir triphosphate is incorporated into viral RNA by the RNA-dependent RNA polymerase, where it competes with adenosine triphosphate .

The incorporation process leads to premature termination of RNA synthesis due to steric hindrance caused by the cyano group, which clashes with the polymerase's active site after three additional nucleotides are added .

Remdesivir triphosphate exhibits potent antiviral activity against a range of RNA viruses, particularly coronaviruses like SARS-CoV-2. Its mechanism of action involves:

- Competitive Inhibition: Remdesivir triphosphate competes effectively with adenosine triphosphate for incorporation into viral RNA.

- Stalling Mechanism: After incorporation, it causes stalling of the RNA-dependent RNA polymerase, preventing further elongation of the RNA strand .

- Selectivity: The selectivity for incorporation over adenosine triphosphate is approximately 3.65-fold, making it a highly effective inhibitor .

The synthesis of remdesivir triphosphate involves several steps:

- Synthesis of Remdesivir: Initially synthesized as a phosphoramidite prodrug through solid-phase synthesis techniques.

- Hydrolysis and Phosphorylation: Upon entering cells, remdesivir undergoes hydrolysis to form its monophosphate form, which is then phosphorylated by cellular kinases to generate remdesivir triphosphate.

- Purification: The resulting compound can be purified using methods such as high-performance liquid chromatography or denaturing polyacrylamide gel electrophoresis .

Remdesivir triphosphate is primarily used in:

- Treatment of COVID-19: It is the first antiviral drug approved by the FDA for emergency use in treating COVID-19 patients.

- Research: Its mechanism and effects are studied extensively in virology to understand viral replication and develop new antiviral therapies.

Studies have shown that remdesivir triphosphate interacts specifically with the RNA-dependent RNA polymerase complex of coronaviruses. Key findings include:

- Binding Affinity: Remdesivir monophosphate has a higher binding affinity than adenosine monophosphate within the enzyme's active site.

- Structural Insights: Cryo-electron microscopy has revealed how remdesivir triphosphate occupies specific positions within the polymerase complex, leading to stalling after nucleotide incorporation .

Remdesivir triphosphate shares structural similarities with several other nucleoside analogs. Here are some comparable compounds:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Sofosbuvir | Nucleotide analog | Inhibits hepatitis C virus NS5B polymerase | High specificity for hepatitis C |

| Favipiravir | Nucleobase analog | Inhibits viral RNA polymerases | Broad-spectrum antiviral activity |

| Ribavirin | Nucleoside analog | Inhibits viral replication | Used against various RNA viruses |

Uniqueness of Remdesivir Triphosphate

What sets remdesivir triphosphate apart from these compounds is its specific design targeting coronavirus replication mechanisms and its unique ability to induce stalling in the RNA-dependent RNA polymerase after three nucleotides are added, which is not seen in other similar compounds . This targeted mechanism makes it particularly effective against SARS-CoV-2.

Remdesivir triphosphate (GS-443902) emerged from antiviral research initiatives at Gilead Sciences in collaboration with the U.S. Centers for Disease Control and Prevention (CDC) and the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID). Initially investigated during the 2014 Ebola outbreak, remdesivir was designed as a broad-spectrum nucleotide analog targeting RNA viruses. The active triphosphate metabolite, GS-443902, was identified as the intracellularly phosphorylated form responsible for antiviral activity. Its development leveraged prodrug technology to enhance cellular uptake and metabolic activation, building on earlier successes with hepatitis C virus (HCV) therapeutics like sofosbuvir.

Nomenclature and Classification

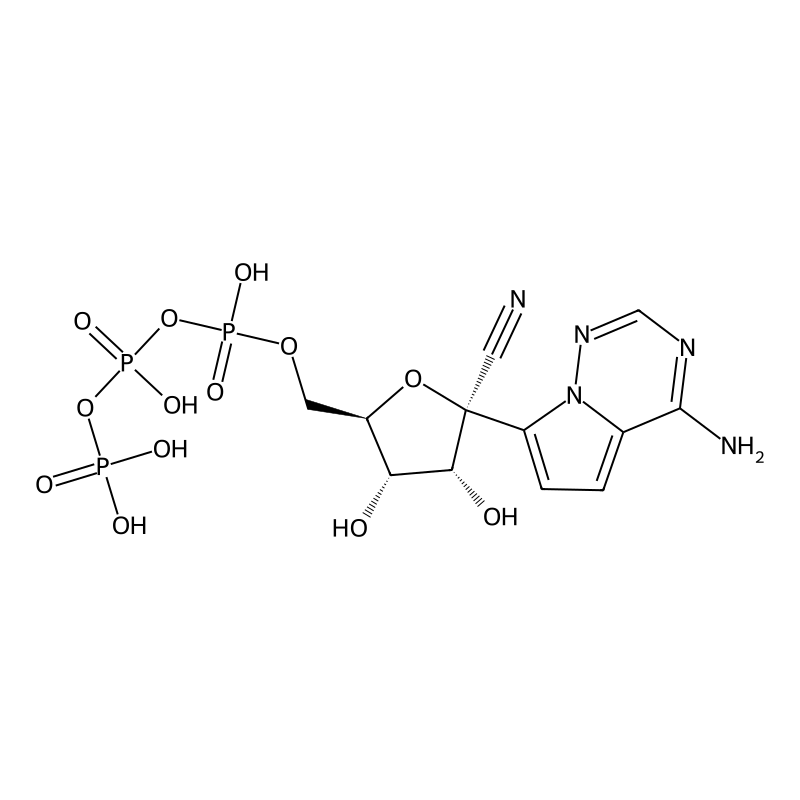

Remdesivir triphosphate is systematically named 2-C-(4-Aminopyrrolo[2,1-f]triazin-7-yl)-2,5-anhydro-D-altrononitrile 6-triphosphate (CAS: 1355149-45-9). It belongs to the class of 1′-cyano-substituted adenosine triphosphate analogs, specifically categorized as a phosphoramidate prodrug metabolite. The compound’s structure includes a pyrrolo[2,1-f]triazine core, a 1′-cyano group, and a triphosphate moiety at the 5′-position, distinguishing it from endogenous nucleoside triphosphates.

Significance in Antiviral Research

GS-443902 exhibits broad-spectrum activity against RNA viruses, including Coronaviridae (SARS-CoV-2, MERS-CoV), Filoviridae (Ebola), and Pneumoviridae (respiratory syncytial virus, RSV). Its significance lies in its ability to inhibit viral RNA-dependent RNA polymerase (RdRp) with high selectivity (>500-fold over human mitochondrial RNA polymerase). During the COVID-19 pandemic, remdesivir became the first FDA-approved antiviral targeting SARS-CoV-2, underscoring GS-443902’s role as a critical therapeutic metabolite.

Relationship to Parent Compound Remdesivir

Remdesivir (GS-5734) is a phosphoramidate prodrug engineered to enhance cellular delivery. Intracellular esterases hydrolyze remdesivir to the alanine metabolite (GS-704277), which is subsequently converted to GS-441524 monophosphate. Sequential phosphorylation yields the active triphosphate, GS-443902. Unlike GS-441524, which exhibits limited cellular permeability and phosphorylation efficiency, remdesivir’s prodrug design ensures robust intracellular triphosphate levels, achieving antiviral EC~50~ values as low as 0.09 µM in coronaviruses.

Molecular Structure and Formula (C₁₂H₁₆N₅O₁₃P₃)

Remdesivir triphosphate, also designated as GS-443902, represents the pharmacologically active triphosphate metabolite of the prodrug remdesivir [1] [9]. The compound possesses the molecular formula C₁₂H₁₆N₅O₁₃P₃, which distinguishes it from natural nucleotide triphosphates through its unique structural modifications [1] [4] [5]. The molecule consists of 12 carbon atoms, 16 hydrogen atoms, 5 nitrogen atoms, 13 oxygen atoms, and 3 phosphorus atoms, resulting in a complex nucleotide analog with distinctive antiviral properties [1] [5].

The structural architecture of remdesivir triphosphate encompasses three primary components: a modified pyrrolotriazine heterocyclic base, a ribose sugar moiety with a characteristic 1'-cyano substitution, and a triphosphate group that facilitates incorporation into viral ribonucleic acid chains [1] [8] [15]. The stereochemical configuration is defined as (2R,3S,4R,5R), indicating four chiral centers within the molecule that contribute to its specific three-dimensional arrangement and biological activity [1] [5].

Key Structural Features

1'-Cyano Group Significance

The 1'-cyano group represents the most critical structural modification in remdesivir triphosphate, fundamentally distinguishing it from natural nucleotide triphosphates [7] [8] [15]. This cyano substitution at the C1' position of the ribosyl moiety serves a dual mechanistic role in viral inhibition [7]. The electron-withdrawing nature of the cyano group stabilizes the glycosidic bond between the base and the ribose, preventing premature hydrolysis and enhancing the compound's stability within cellular environments [8].

Molecular dynamics simulations have revealed that the 1'-cyano group creates steric interactions with specific amino acid residues in viral RNA-dependent RNA polymerase complexes [7] [15]. Specifically, the cyano group encounters the side chain of serine-861 in the SARS-CoV-2 RNA-dependent RNA polymerase at the i+3 position, preventing further enzyme translocation and effectively terminating viral RNA replication [7] [19]. This steric clash mechanism explains the delayed inhibition characteristic of remdesivir triphosphate, where viral RNA synthesis continues for three additional nucleotides before termination occurs [7] [19].

The 1'-cyano group also interferes with viral exoribonuclease proofreading mechanisms [7]. Structural analysis indicates that the bulky cyano group disrupts the stability of the exoribonuclease cleavage active site through steric interactions with asparagine-104, reducing the enzyme's ability to remove incorporated remdesivir monophosphate from the growing RNA chain [7].

Ribose Moiety Modifications

The ribose component of remdesivir triphosphate exhibits significant structural modifications compared to natural ribonucleosides [1] [8]. Beyond the 1'-cyano substitution, the ribose maintains the standard 2' and 3' hydroxyl groups, which are essential for continued RNA chain elongation [15] [19]. This preservation of hydroxyl functionality differentiates remdesivir triphosphate from chain-terminating nucleoside analogs, allowing for delayed rather than immediate termination of viral RNA synthesis [19].

The ribose conformation in remdesivir triphosphate adopts a C3'-endo pucker, similar to natural ribonucleotides, facilitating proper incorporation into the RNA polymerase active site [15]. Molecular dynamics studies demonstrate that the modified ribose maintains essential hydrogen bonding interactions with polymerase residues, particularly through the 2' and 3' hydroxyl groups [15]. These interactions are crucial for substrate recognition and proper positioning within the enzyme active site.

The electron-withdrawing effect of the 1'-cyano group influences the electronic distribution throughout the ribose ring, affecting the pKa values of the hydroxyl groups and potentially altering their hydrogen bonding characteristics [8]. This electronic modulation contributes to the unique binding properties of remdesivir triphosphate compared to natural substrates.

Pyrrolotriazine Base Structure

The pyrrolotriazine base structure in remdesivir triphosphate represents a sophisticated bioisostere of natural purine bases, particularly adenine and guanine [10] [14]. The pyrrolotriazine heterocycle consists of a fused pyrrole and triazine ring system, specifically identified as 4-aminopyrrolo[2,1-f] [1] [2] [4]triazine [1] [4] [9]. This bicyclic aromatic system maintains similar hydrogen bonding patterns to adenine while providing enhanced metabolic stability and unique recognition properties [10].

The amino group at the 4-position of the pyrrolotriazine ring serves as a critical hydrogen bond donor, enabling Watson-Crick base pairing with uridine residues in the viral RNA template [15] [19]. The planar aromatic system allows for π-π stacking interactions with adjacent nucleotides, contributing to the stability of the RNA duplex structure [15]. The electronic properties of the pyrrolotriazine system, influenced by the extended conjugation and nitrogen substitutions, create a distinct electrostatic potential surface compared to natural purines [15].

Computational analysis reveals that the pyrrolotriazine base exhibits similar molecular electrostatic potential patterns to adenine in regions critical for hydrogen bonding, explaining its ability to function as an adenine analog [10] [15]. However, subtle differences in the electrostatic distribution contribute to the preferential incorporation of remdesivir triphosphate over adenosine triphosphate by viral RNA polymerases [15] [16].

Physico-chemical Properties

Molecular Weight (531.20 g/mol)

Remdesivir triphosphate possesses a molecular weight of 531.20 grams per mole, representing a significant increase compared to natural nucleotide triphosphates [1] [4] [5]. This molecular weight reflects the additional mass contributed by the cyano group substitution and the modified pyrrolotriazine base structure. The increased molecular weight impacts the compound's pharmacokinetic properties, including cellular uptake mechanisms and membrane permeability characteristics.

Table 1: Physicochemical Properties of Remdesivir Triphosphate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₅O₁₃P₃ | [1] [4] [5] |

| Molecular Weight (g/mol) | 531.20 | [1] [4] [5] |

| CAS Number | 1355149-45-9 | [4] |

| Stereochemistry | (2R,3S,4R,5R) | [1] [5] |

| Number of Chiral Centers | 4 | [1] |

| Heavy Atom Count | 33 | Calculated |

| Formal Charge | -3 | Calculated |

The molecular weight difference between remdesivir triphosphate and adenosine triphosphate (507.18 g/mol) amounts to approximately 24 atomic mass units, primarily attributable to the cyano group and the expanded base structure [27]. This mass difference influences the compound's behavior in mass spectrometry analysis and contributes to its distinct chromatographic retention characteristics during analytical separation procedures.

Hydrogen Bonding Capacity

Remdesivir triphosphate exhibits extensive hydrogen bonding capacity due to its multiple functional groups capable of both donating and accepting hydrogen bonds [11] [15]. The molecule contains approximately 8 hydrogen bond donors and 18 hydrogen bond acceptors, significantly exceeding the hydrogen bonding capacity of natural nucleotide triphosphates [15]. This enhanced hydrogen bonding potential contributes to the compound's strong binding affinity to viral RNA polymerase complexes.

Table 2: Hydrogen Bonding Capacity Analysis of Remdesivir Triphosphate

| Functional Group | H-bond Donors | H-bond Acceptors | Role in Binding |

|---|---|---|---|

| Triphosphate moiety | 6 | 12 | Primary binding to polymerase active site |

| Ribose 2'-OH | 1 | 1 | Stabilization of ribose conformation |

| Ribose 3'-OH | 1 | 1 | Stabilization of ribose conformation |

| Aminopyrrolo[2,1-f] [1] [2] [4]triazine | 2 | 4 | Base pairing with template RNA |

| 1'-cyano group | 0 | 1 | Steric interactions with polymerase |

Molecular dynamics simulations reveal that remdesivir triphosphate forms stable hydrogen bond networks with RNA polymerase residues, with particularly strong interactions involving the triphosphate moiety [11] [15]. The compound demonstrates hydrogen bond occupancy percentages exceeding 60% with key residues such as leucine-49, indicating robust and persistent binding interactions [11]. The enhanced hydrogen bonding capacity contributes to the approximately 100-fold stronger binding affinity of remdesivir triphosphate compared to adenosine triphosphate in polymerase binding assays [16].

Topological Polar Surface Area

The topological polar surface area of remdesivir triphosphate significantly exceeds that of typical drug molecules, reflecting its highly polar nature due to the triphosphate group and multiple hydroxyl functionalities [22]. While specific experimental values for remdesivir triphosphate topological polar surface area have not been definitively reported, computational predictions suggest values substantially greater than 140 Ų, indicating poor membrane permeability characteristics [22].

The large topological polar surface area explains why remdesivir triphosphate requires intracellular generation from the prodrug remdesivir rather than direct administration [12] [13]. The extensive polar surface area, primarily contributed by the phosphate groups and hydroxyl functionalities, prevents passive diffusion across cellular membranes [22]. This characteristic necessitates the sophisticated prodrug strategy employed in remdesivir development, where membrane-permeable precursors undergo intracellular conversion to yield the active triphosphate metabolite [12] [13].

The high polar surface area also influences the compound's interaction with cellular kinases and phosphatases, affecting its metabolic stability and intracellular half-life [13]. The extensive hydrogen bonding potential associated with the large polar surface area contributes to the compound's strong affinity for protein binding sites within viral replication complexes [15].

Solubility Characteristics

Remdesivir triphosphate exhibits high aqueous solubility due to its ionic nature and extensive hydrogen bonding capacity [12] [24]. The triphosphate group, carrying a formal charge of -3 under physiological conditions, confers excellent water solubility that far exceeds that of the parent prodrug remdesivir [12]. This enhanced solubility facilitates rapid distribution within the aqueous cellular environment and enables efficient interaction with water-soluble enzyme complexes.

The compound demonstrates pH-dependent solubility characteristics, with optimal solubility observed under physiological pH conditions where the phosphate groups exist in their ionized forms [20]. Unlike remdesivir, which requires organic solvents such as dimethyl sulfoxide for dissolution, remdesivir triphosphate readily dissolves in aqueous buffer systems commonly used in biochemical assays [24].

The high aqueous solubility of remdesivir triphosphate contributes to its rapid clearance from cellular systems when not bound to target enzymes [13]. This solubility profile necessitates continuous intracellular generation from the prodrug to maintain therapeutically relevant concentrations of the active triphosphate metabolite [12] [13].

Stability Profile

Remdesivir triphosphate demonstrates variable stability characteristics depending on environmental conditions and the presence of enzymatic activities [23]. Under physiological conditions, the compound exhibits reasonable chemical stability, with the triphosphate linkages representing the most labile components of the molecule [23]. The electron-withdrawing 1'-cyano group enhances the stability of the glycosidic bond compared to natural nucleotides, reducing susceptibility to non-enzymatic hydrolysis [8].

In cellular environments, remdesivir triphosphate undergoes gradual dephosphorylation by cellular phosphatases, with reported intracellular half-lives ranging from 14 to 40 hours depending on cell type [13]. The compound shows enhanced stability compared to natural nucleotide triphosphates due to the cyano group's protective effect on the glycosidic linkage [8]. Temperature and pH significantly influence stability, with optimal preservation achieved under slightly alkaline conditions at refrigerated temperatures [20].

The stability profile in biological matrices reveals rapid degradation in the presence of non-specific phosphatases, while remaining relatively stable in phosphatase-free environments [23]. Storage stability studies indicate that remdesivir triphosphate maintains activity for extended periods when stored as lyophilized powder under inert atmospheric conditions at -20°C [4] [21].

Structural Comparison with Natural Nucleotide Triphosphates

Remdesivir triphosphate exhibits both similarities and critical differences compared to natural nucleotide triphosphates, particularly adenosine triphosphate [15] [16] [17]. The overall structural framework maintains the essential nucleotide architecture of base, sugar, and triphosphate, enabling recognition by RNA polymerase active sites [15]. However, the specific modifications confer unique properties that differentiate its behavior from natural substrates.

Table 3: Structural Comparison of Remdesivir Triphosphate with Natural Nucleotide Triphosphates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Base Type | Key Structural Difference |

|---|---|---|---|---|

| Remdesivir Triphosphate | C₁₂H₁₆N₅O₁₃P₃ | 531.20 | Pyrrolotriazine (modified) | 1'-cyano substitution |

| Adenosine Triphosphate | C₁₀H₁₆N₅O₁₃P₃ | 507.18 | Adenine (purine) | Standard ribose |

| Guanosine Triphosphate | C₁₀H₁₆N₅O₁₄P₃ | 523.18 | Guanine (purine) | Standard ribose |

| Cytidine Triphosphate | C₉H₁₆N₃O₁₄P₃ | 483.16 | Cytosine (pyrimidine) | Standard ribose |

| Uridine Triphosphate | C₉H₁₅N₂O₁₅P₃ | 484.14 | Uracil (pyrimidine) | Standard ribose |

The most significant structural distinction lies in the 1'-cyano substitution, which is absent in all natural nucleotide triphosphates [7] [15]. This modification fundamentally alters the steric profile of the ribose moiety and introduces unique interactions with RNA polymerase residues [7] [19]. The pyrrolotriazine base structure represents another major difference, providing altered hydrogen bonding patterns and electronic properties compared to natural purines and pyrimidines [10] [15].

Molecular dynamics studies reveal that remdesivir triphosphate adopts binding conformations similar to adenosine triphosphate within RNA polymerase active sites, explaining its ability to compete effectively with natural substrates [15] [16]. However, the binding free energy calculations demonstrate significantly stronger affinity for remdesivir triphosphate, with dissociation constants approximately 100-fold lower than adenosine triphosphate [16]. This enhanced binding affinity results from additional hydrogen bonding interactions and favorable electrostatic interactions not present with natural nucleotides [15] [16].

Remdesivir functions as a monophosphoramidate prodrug, specifically designed to enhance cellular permeability and overcome the inherent limitations of nucleotide analogues [1] [2]. The phosphoramidate prodrug strategy, known as ProTide technology, employs an aryl group and amino acid ester to mask the ionizable groups of the monophosphate nucleotide [3]. This molecular architecture renders the compound uncharged and more lipophilic compared to the parent nucleotide, facilitating cellular uptake while reducing susceptibility to phosphoesterase-mediated hydrolysis [1].

The prodrug design of remdesivir incorporates a phenol moiety and an alanine ethyl ester linked through a phosphoramidate bond to the 5'-carbon of the modified adenosine nucleoside core [1] [3]. This sophisticated molecular framework allows remdesivir to bypass the rate-limiting initial phosphorylation step that typically restricts nucleoside analogues, as the parent nucleoside GS-441524 exhibits reduced antiviral activity due to slow phosphorylation kinetics [1] [4].

Metabolic Activation Pathway

The metabolic activation of remdesivir follows a sequential enzymatic cascade involving multiple hydrolytic and phosphorylation steps [2] [5]. This process occurs intracellularly and is essential for generating the pharmacologically active nucleoside triphosphate metabolite GS-443902 [2] [6].

Esterase-Mediated Hydrolysis

The initial activation step involves esterase-mediated hydrolysis of the ethyl ester bond within the phosphoramidate moiety [1] [4]. This reaction generates a carboxylate intermediate that spontaneously cyclizes internally, leading to phosphonate formation and phenoxide ejection [1]. The resultant unstable cyclic anhydride undergoes rapid hydrolysis by water to form the alanine metabolite GS-704277 [1] [2].

Carboxylesterase 1 serves as the predominant enzyme responsible for this hydrolytic activation [7] [8]. Human carboxylesterase 1A demonstrates significant catalytic activity toward remdesivir, with enzymatic kinetic analyses revealing similar kinetic profiles between recombinant human carboxylesterase 1A and human liver microsomes [8]. The hydrolytic rate varies substantially across tissues, with liver microsomes exhibiting the highest activity, followed by kidney and lung microsomes [8] [9].

Role of Cathepsin A

Cathepsin A, a lysosomal serine protease, plays a critical role in the subsequent hydrolysis of remdesivir and its alanine intermediate [2] [10]. Biochemical studies demonstrate that cathepsin A serves as the primary enzyme responsible for converting remdesivir to its alanine intermediate in human lung cells [2] [10]. Inhibition studies using specific cathepsin A inhibitors, such as telaprevir, result in significant reduction of remdesivir antiviral activity against SARS-CoV-2, confirming the essential role of this enzyme in the activation pathway [10].

The expression of cathepsin A exhibits tissue-specific patterns, with particularly high levels observed in lung tissue, which correlates with the lung-targeted therapeutic effects of remdesivir [2] [11]. This tissue-specific expression pattern contributes to the preferential activation of remdesivir in respiratory tissues, enhancing its therapeutic index for treating respiratory viral infections [2].

Alanine Metabolite Formation

The formation of the alanine metabolite GS-704277 represents a crucial intermediate step in the remdesivir activation pathway [1] [12]. This metabolite retains the phosphoramidate bond, which requires subsequent cleavage by specific phosphoramidase enzymes to release the nucleoside monophosphate [1] [2]. The alanine metabolite demonstrates stability in plasma matrices but undergoes efficient intracellular processing to generate the active monophosphate form [13].

Studies investigating the plasma stability of GS-704277 reveal that this intermediate metabolite remains stable when incubated with both human and cynomolgus monkey plasma over extended periods, with no time-dependent degradation observed over 240 minutes [13]. This stability profile suggests that the alanine metabolite serves as a circulating reservoir that can be efficiently processed by target cells expressing the appropriate activating enzymes [13].

Phosphorylation Cascade

The conversion of the alanine metabolite to the active triphosphate form involves a complex phosphorylation cascade mediated by cellular kinases [2] [14]. This sequential phosphorylation process determines the final concentration of the active metabolite and directly influences antiviral efficacy [14] [5].

Monophosphate Formation

The liberation of remdesivir monophosphate from the alanine metabolite requires phosphoramidase-mediated cleavage of the phosphorus-nitrogen bond [2] [15]. Histidine Triad Nucleotide-Binding Protein 1 serves as the key enzyme responsible for this critical step [2] [16]. The catalytic mechanism involves nucleophilic attack by the conserved histidine residue His112, leading to formation of a transient nucleotidylated intermediate before ultimate product release [16] [17].

Biochemical studies demonstrate that HINT1 exhibits broad substrate specificity for phosphoramidate compounds, with efficient hydrolysis of the remdesivir alanine metabolite [16] [18]. The enzymatic reaction proceeds through a histidine triad motif, which is essential for catalytic activity [16]. Inhibition studies using specific HINT1 inhibitors confirm the requirement for this enzyme in remdesivir activation, as reduced HINT1 activity correlates with decreased formation of the active triphosphate metabolite [2].

Role of Adenylate Kinase 2 in Diphosphate Formation

Adenylate Kinase 2 plays a pivotal role in the phosphorylation cascade by catalyzing the conversion of remdesivir monophosphate to the diphosphate form [14] [19]. This mitochondrially localized enzyme maintains adenine nucleotide homeostasis through the reversible reaction: adenosine monophosphate + adenosine triphosphate ⇌ 2 adenosine diphosphate [14] [20].

Biochemical characterization reveals that adenylate kinase 2 efficiently processes remdesivir monophosphate with a catalytic rate of 123 ± 10 min⁻¹ at 80 μM substrate concentration [14]. This catalytic efficiency represents approximately 10-fold lower activity compared to the natural substrate adenosine monophosphate, yet remains within pharmacologically relevant ranges [14]. Knockout studies demonstrate that adenylate kinase 2 deficiency dramatically increases the cytotoxic concentration of remdesivir while simultaneously reducing antiviral efficacy [14] [20].

Final Triphosphate Conversion

The final phosphorylation step converting remdesivir diphosphate to the active triphosphate form involves cellular phosphotransferases whose specific identities remain incompletely characterized [2] [5]. Multiple host cell kinases likely contribute to this conversion, as evidenced by the widespread formation of the active triphosphate metabolite across diverse cell types [2] [21].

The active triphosphate metabolite GS-443902 demonstrates remarkable intracellular stability, with half-lives exceeding 15 hours in various cell types following remdesivir treatment [22] [5]. This extended intracellular residence time contributes to the sustained antiviral activity observed with remdesivir therapy and allows for less frequent dosing regimens [5].

Kinetics of Intracellular Activation

The kinetics of remdesivir intracellular activation exhibit complex temporal dynamics influenced by enzyme expression levels, substrate concentrations, and cellular metabolic capacity [23] [9]. Pharmacokinetic studies reveal that remdesivir undergoes rapid systemic clearance with a plasma half-life of approximately 25 minutes, while the formation of active metabolites follows distinct kinetic profiles [24] [25].

Following intravenous administration, remdesivir concentrations decline rapidly in blood, becoming barely detectable within 0.5 hours [24] [26]. Conversely, the nucleoside monophosphate and parent nucleoside metabolites exhibit higher blood levels with increased residence times [24]. The area under the concentration-time curve values for remdesivir monophosphate and nucleoside were 4558 and 136,572 h·nM, respectively, with maximum plasma concentrations of 2896 nM and 35,819 nM [24].

The conversion efficiency varies significantly across tissue types, with intrinsic clearance values of 1740, 1253, and 127 mL/(min·g microsomal protein) for liver, kidney, and lung microsomes, respectively [24] [9]. This tissue-specific metabolic capacity influences the local concentrations of active metabolites and contributes to the organ-specific therapeutic effects of remdesivir [9].

Cell Type-Specific Activation Patterns

The efficiency of remdesivir activation demonstrates substantial variation across different cell types, reflecting differences in enzyme expression profiles and metabolic capacity [27] [28]. These variations directly impact antiviral potency and explain the differential activity observed in various experimental models [27] [29].

Primary human airway epithelial cultures exhibit the highest levels of remdesivir triphosphate formation, substantially exceeding concentrations achieved in Calu-3 or Vero E6 cell cultures [27]. This enhanced activation correlates with superior antiviral activity, with effective concentration values of approximately 50 nM in primary airway epithelial cells compared to 2000 nM in Vero E6 cells [27] [28].

Human pluripotent stem cell-derived cardiomyocytes demonstrate remarkably efficient remdesivir activation, with antiviral potency 46-60 fold higher than that observed in Vero E6 cells [28]. The effective concentration values in human cardiomyocytes range from 30-40 nM, indicating highly efficient metabolic conversion to the active triphosphate form [28]. This enhanced activation likely reflects elevated expression of the key activating enzymes in cardiac tissue [28].

Peripheral blood mononuclear cells serve as a clinically relevant surrogate for assessing remdesivir activation, as these cells efficiently convert the prodrug to the active triphosphate metabolite [5]. The intracellular triphosphate concentrations in peripheral blood mononuclear cells correlate with antiviral efficacy and provide a biomarker for therapeutic monitoring [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

H. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats

with naturally occurring feline infectious peritonitis. J Feline Med Surg. 2019

Apr;21(4):271-281. doi: 10.1177/1098612X19825701. Epub 2019 Feb 13. PubMed PMID:

30755068; PubMed Central PMCID: PMC6435921.

2: Murphy BG, Perron M, Murakami E, Bauer K, Park Y, Eckstrand C, Liepnieks M,

Pedersen NC. The nucleoside analog GS-441524 strongly inhibits feline infectious

peritonitis (FIP) virus in tissue culture and experimental cat infection studies. Vet Microbiol. 2018 Jun;219:226-233. doi: 10.1016/j.vetmic.2018.04.026. Epub 2018 Apr 22. PubMed PMID: 29778200.